molecular formula C3H9AsO B033066 Trimethylarsine oxide CAS No. 4964-14-1

Trimethylarsine oxide

Cat. No. B033066
CAS RN: 4964-14-1
M. Wt: 136.02 g/mol
InChI Key: JWOWJQPAYGEFFK-UHFFFAOYSA-N
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Description

Trimethylarsine oxide (TMAO) is an organic derivative of arsenic. Arsenic is a chemical element that has the symbol As and atomic number 33 . It is a poisonous metalloid that has many allotropic forms .


Synthesis Analysis

Trimethylarsine oxide has been shown to be easily reducible by various biological species, including both aerobic and anaerobic micro-organisms, some skin organisms, soil bacteria, sludge, and rumen fluid .


Molecular Structure Analysis

The crystal structure of trimethylarsine oxide dihydrate, (CH3)3AsO⋅2H2O, (TMAO dihydrate) has been solved using parallel tempering with the FOX software package and refined using synchrotron powder diffraction data obtained from beamline 08B1-1 at the Canadian Light Source .


Chemical Reactions Analysis

Trimethylarsine is pyrophoric due to the exothermic nature of the following reaction, which initiates combustion: AsMe3 + 1/2 O2 → OAsMe3 (TMAO) .


Physical And Chemical Properties Analysis

Trimethylarsine oxide has a molecular weight of 136.02 g/mol. It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 1 .

Scientific Research Applications

Bioremediation of Arsenic

Trimethylarsine oxide plays a significant role in the bioremediation of arsenic. It is involved in the microbial remediation process where microbes act as sorbents. The mechanism of reduction of arsenate to trimethylarsine in microbes involves several sequential steps . This process is considered cost-effective and environmentally-friendly .

Genetic Modifications and Biotechnology

Recent advances in genetic modifications and biotechnology have utilized trimethylarsine oxide to develop more efficient transgenic microbes and plants that can detoxify arsenic . This has led to the creation of novel organo-mineral materials for more efficient arsenic remediation .

Arsenic Detoxification

Trimethylarsine oxide is involved in the detoxification of arsenic. The methylation of arsenic, which involves the conversion of arsenate to trimethylarsine, was once regarded as a detoxification process . This is because the methylarsenic(V) species, which are stable and easily analyzed, are much less toxic than their inorganic forms .

Microbial Resistance Mechanisms

Microorganisms exposed to arsenic compounds have evolved various genetic systems that confer useful capacities to detoxify and even use arsenic as an energy source . Trimethylarsine oxide is one of the arsenic compounds that these organisms can generate .

Environmental Impact and Health Risks

The toxicity of different chemical forms of arsenic on microorganisms, as well as their mechanisms of resistance to this metalloid, are crucial to understanding the role of microbes in the biogenic cycles that are intimately involved in the recycling of arsenic . Trimethylarsine oxide is one of these chemical forms .

Arsenic Microbial Remediation

The knowledge of arsenic contamination, including its environmental impact and health risks, is essential for developing new approaches to mitigate this environmental challenge . Trimethylarsine oxide, as a product of microbial interactions with arsenic, plays a role in this remediation process .

Mechanism of Action

The trimethylarsine (TMA(III)) form is almost nontoxic at moderate concentrations and can be volatilized. As biomethylation is a mechanism with a wide distribution in nature, many microorganisms (bacteria, archaea, fungi, protists), plants, animals, and humans present this physiological capacity .

Safety and Hazards

Trimethylarsine oxide is potentially hazardous, although its toxicity is often overstated . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Emerging techniques like phytosuction separation (PS-S) have a promising future, but still light to be focused on these techniques . The role of microbial arsenic methylation and volatilization in the biogeochemical cycle of arsenic is reviewed and the potential risk of methylated arsenic on organisms is discussed .

properties

IUPAC Name

dimethylarsorylmethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9AsO/c1-4(2,3)5/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOWJQPAYGEFFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[As](=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9AsO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1021401
Record name Trimethylarsine oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1021401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethylarsine oxide

CAS RN

4964-14-1
Record name Trimethylarsine oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4964-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethylarsine oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004964141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimethylarsine oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1021401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIMETHYLARSINE OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G9V8FPD5G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: How is trimethylarsine oxide (TMAO) formed in biological systems?

A1: TMAO is formed as a metabolite of inorganic arsenic. [] Initially, inorganic arsenic undergoes a series of methylation reactions, primarily in the liver, to produce methylated arsenicals such as monomethylarsonic acid (MMA(V)) and dimethylarsinic acid (DMA(V)). [] These methylated arsenicals can be further methylated to produce TMAO. This process is often facilitated by microorganisms, both aerobic and anaerobic, found in various environments, including sediments, [] the gut of marine animals, [] and even the human gut. []

Q2: Can TMAO be further metabolized in biological systems?

A2: Yes, TMAO can be further metabolized. Research shows that TMAO can be reduced to the volatile compound trimethylarsine (TMAs). [], [], [] This reduction has been observed in various organisms, including fungi like Candida humicola [] and even in the presence of rat liver homogenate (S-9). [] Additionally, studies have shown that anaerobic microflora in the mouse cecum can convert TMAO to trimethylarsine sulfide (TMAS). []

Q3: Is TMAO found in the environment? If so, how does it impact the arsenic cycle?

A3: Yes, TMAO has been detected in the environment, particularly in marine settings. [] It is considered an intermediate in the arsenic cycle, playing a role in the transformation of arsenicals. In marine sediments, TMAO can be degraded to inorganic arsenic, which is the starting point for the arsenic cycle in these ecosystems. [] This degradation process can be facilitated by microorganisms present in the sediments. []

Q4: What are the known toxic effects of TMAO?

A4: TMAO has been shown to exhibit cytotoxic and genotoxic effects in in vitro studies. [] Exposure of rat embryos to TMAO in culture caused significant embryotoxicity and lethality at concentrations of 50 mM and 100 mM, respectively. [] Furthermore, a 2-year carcinogenicity study in rats revealed that TMAO administration in drinking water led to a significant increase in the incidence of hepatocellular adenomas, suggesting a potential carcinogenic effect. [] The study also linked TMAO exposure to oxidative DNA damage and enhanced cell proliferation in the liver, which are potential mechanisms for its carcinogenicity. []

Q5: What analytical methods are used to identify and quantify TMAO in biological and environmental samples?

A5: Various analytical methods have been employed to identify and quantify TMAO. Some common techniques include:

  • Hydride Generation Atomic Absorption Spectrometry (HG-AAS): This technique involves converting TMAO into volatile trimethylarsine (TMAs) gas, which is then measured by atomic absorption spectrometry. [], [] This method is particularly useful for quantifying total inorganic arsenic after the decomposition of organic arsenic species, including TMAO. []
  • High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS): This method separates different arsenic species, including TMAO, based on their chemical properties and then quantifies them by measuring the arsenic content using ICP-MS. [], [], [], [], []
  • Electrospray Ionization Mass Spectrometry (ESI-MS): This technique can provide both elemental and molecular information on arsenic species, including TMAO. [] It is particularly useful for identifying unknown arsenic species and requires high-purity nitrogen gas for optimal performance. []

Q6: What is the molecular formula, weight, and structure of TMAO?

A6: * Molecular formula: (CH3)3AsO* Molecular weight: 138.04 g/mol* Structure: TMAO has a pyramidal structure with the arsenic atom at the apex, bonded to three methyl groups and an oxygen atom. []

Q7: Is there spectroscopic data available for TMAO?

A7: Yes, spectroscopic data, including X-ray absorption spectroscopy (XAS), has been used to characterize TMAO. [] XAS analysis at the arsenic K-edge provides information on the electronic structure and local coordination environment of the arsenic atom within TMAO. []

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